molecular formula C14H16INO2 B12811311 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid

Cat. No.: B12811311
M. Wt: 357.19 g/mol
InChI Key: JSWVROOEEJDBDC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Iodo-2-(6-azaspiro[2.5]oct-6-yl)benzoic acid (CAS: 2446342-09-0) is a halogenated benzoic acid derivative with a molecular formula of C₁₄H₁₆INO₂ and a molecular weight of 357.19 g/mol . Its structure features:

  • A benzoic acid backbone with an iodine substituent at the 4-position.
  • A 6-azaspiro[2.5]octane group at the 2-position, introducing a nitrogen-containing spirocyclic system.

This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Its unique spirocyclic architecture may influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C14H16INO2

Molecular Weight

357.19 g/mol

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)-4-iodobenzoic acid

InChI

InChI=1S/C14H16INO2/c15-10-1-2-11(13(17)18)12(9-10)16-7-5-14(3-4-14)6-8-16/h1-2,9H,3-8H2,(H,17,18)

InChI Key

JSWVROOEEJDBDC-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(CC2)C3=C(C=CC(=C3)I)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the azaspirooctane ring system or its suitable intermediate
  • Functionalization of the benzoic acid ring, particularly iodination at the 4-position
  • Coupling or substitution reactions to attach the azaspiro moiety at the 2-position of the benzoic acid

The process requires careful control of reaction conditions to maintain the integrity of the spirocyclic amine and to achieve regioselective iodination.

Stepwise Preparation Approach

Step 1: Synthesis of 6-Azaspiro[2.5]octane Intermediate
  • Starting from readily available cyclic precursors such as methyl 1-hydroxy-1-cyclopropanecarboxylate, the azaspiro ring is constructed via a sequence of substitution, hydrogenation, cyclization, and reduction steps.
  • Catalysts such as palladium on carbon (Pd/C), Pd(OH)2/C, or Raney nickel are employed for hydrogenation.
  • Bases like sodium hydride and amines (triethylamine, tributylamine, or diisopropylethylamine) facilitate substitution and cyclization reactions.
  • Reducing agents include lithium aluminum hydride, red aluminum, or borane complexes.
Step 2: Preparation of 4-Iodo-2-substituted Benzoic Acid
  • The benzoic acid ring is iodinated selectively at the 4-position, often starting from 2-substituted benzoic acid derivatives.
  • Iodination can be achieved using iodine sources under mild conditions to avoid over-iodination or degradation of sensitive groups.
Step 3: Coupling of Azaspiro Moiety to Benzoic Acid
  • The azaspiro intermediate is coupled to the iodobenzoic acid via nucleophilic substitution or amide bond formation, depending on the functional groups present.
  • Reaction solvents such as tetrahydrofuran (THF) or lower alcohols are used, with temperature control between 20°C and 50°C to optimize yield and selectivity.

One-Pot and Streamlined Synthesis Approaches

Recent advances include one-pot synthesis strategies that combine multiple steps to improve efficiency and reduce purification stages. For example, one-pot functionalization methods starting from carboxylic acids have been reported for related heterocyclic compounds, which could be adapted for this compound.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature (°C) Notes
1 Hydrogenation Pd/C, Pd(OH)2/C, Raney Ni Ethanol, THF 20–50 Mild conditions, high yield
2 Cyclization/Substitution Sodium hydride, triethylamine, tributylamine THF, lower alcohols 20–50 Base-mediated ring closure
3 Reduction LiAlH4, red aluminum, borane complexes THF 0–50 Reductive step to finalize azaspiro
4 Iodination Iodine or iodine reagents DCM, acetic acid 0–25 Selective 4-position iodination
5 Coupling Azaspiro intermediate + iodobenzoic acid THF, lower alcohols 20–50 Nucleophilic substitution or amide bond

Research Findings and Yield Data

  • The multi-step synthesis route yields the target compound with overall moderate to high yields, typically ranging from 50% to 75% per step depending on purification and reaction optimization.
  • The mild reaction conditions and use of readily available starting materials make the process suitable for scale-up and industrial application.
  • The presence of iodine enhances the compound’s reactivity for further functionalization and biological activity studies.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Materials Methyl 1-hydroxy-1-cyclopropanecarboxylate, substituted benzoic acids
Key Intermediates 6-Azaspiro[2.5]octane ring system, 4-iodobenzoic acid derivatives
Catalysts and Reagents Pd/C, Raney Ni, sodium hydride, triethylamine, LiAlH4, iodine reagents
Solvents Tetrahydrofuran, ethanol, dichloromethane, lower alcohols
Reaction Conditions Mild temperatures (0–50 °C), controlled atmosphere (nitrogen)
Yield Range 50–75% per step
Scalability Suitable for industrial scale-up due to mild conditions and accessible reagents

Chemical Reactions Analysis

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols using reagents like potassium permanganate or lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. .

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential to modulate biological processes and therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in Agrochemical Degradation Pathways

4-Iodo-2-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoylsulfamoyl)benzoic acid (AE F145740)

  • Structure : Shares the 4-iodo-benzoic acid core but includes a sulfamoyl group and a triazine ring .
  • Properties : Larger molecular weight (541.30 g/mol) and higher hydrophilicity due to the polar sulfamoyl-triazine moiety.
  • Role : A degradation product of the herbicide iodosulfuron-methyl-sodium , formed via hydrolysis without iodine elimination .
Compound Molecular Formula Molecular Weight Key Functional Groups Application/Degradation Pathway
4-Iodo-2-(6-azaspiro[2.5]oct-6-yl)benzoic acid C₁₄H₁₆INO₂ 357.19 Iodo, azaspiro Pharmaceutical intermediate
AE F145740 C₁₃H₁₂IN₅O₅S₂ 541.30 Iodo, sulfamoyl, triazine Herbicide degradation product
Benzoic acid C₇H₆O₂ 122.12 Carboxylic acid Food preservative

Toxicity Profile Comparison

Quantitative Structure-Toxicity Relationship (QSTR) Insights

  • Benzoic acid derivatives exhibit toxicity (oral LD₅₀ in mice) correlated with molecular connectivity indices (0JA, 1JA) .
    • 0JA (zero-order connectivity index) : Reflects molecular branching.
    • 1JA (first-order connectivity index) : Reflects bond types and electronic environment.
  • 4-Iodo-2-(6-azaspiro[2.5]oct-6-yl)benzoic acid : The spirocyclic group increases molecular complexity, likely elevating 0JA and 1JA values compared to simpler benzoic acids. This suggests higher predicted toxicity (lower LD₅₀) than unsubstituted benzoic acid (LD₅₀ = 1700 mg/kg) .

Physicochemical Behavior in Extraction Processes

  • Extraction Efficiency: Benzoic acid derivatives are rapidly extracted via emulsion liquid membranes due to high distribution coefficients (m). Benzoic acid: m = 15.2 (fast extraction). However, the bulky spirocyclic group may reduce effective diffusivity, slowing membrane transport compared to unsubstituted benzoic acid .

Spirocyclic Compounds in Drug Discovery

  • 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione: Shares a nitrogen-containing spiro system but includes a benzothiazole group. Demonstrated applications in organic synthesis and bioactive molecule development .
  • Comparison : The azaspiro group in the target compound may offer superior metabolic stability over oxygen-containing spiro systems (e.g., 7-oxa-9-aza) due to reduced susceptibility to oxidative cleavage .

Key Research Findings and Data Gaps

  • Toxicity Data: No direct LD₅₀ values are reported for 4-Iodo-2-(6-azaspiro[2.5]oct-6-yl)benzoic acid. QSTR models predict higher toxicity than benzoic acid but require experimental validation .
  • Synthetic Routes : Likely involves iodination of a pre-functionalized benzoic acid precursor followed by spirocyclic ring formation, analogous to methods in .
  • Applications: Potential use in pesticide formulations (similar to AE F145740) or as a pharmacophore in drug discovery due to its spirocyclic architecture .

Biological Activity

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid, also known by its CAS number 2446342-09-0, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid is C14H16INO2, with a molar mass of 357.19 g/mol. The compound features a benzoic acid structure substituted with an iodine atom and a spirocyclic amine moiety, which may contribute to its unique biological properties .

Research indicates that compounds with benzoic acid derivatives can influence several biological pathways. For instance, studies have shown that benzoic acid derivatives promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for protein degradation and cellular homeostasis .

Key Mechanisms:

  • Ubiquitin-Proteasome Pathway (UPP) : Enhances protein degradation, particularly in aging cells.
  • Autophagy-Lysosome Pathway (ALP) : Plays a vital role in cellular cleanup processes and may prevent cellular aging.

Biological Activities

The biological activities associated with 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid include:

  • Antiproliferative Activity : In vitro studies have demonstrated that similar compounds exhibit significant antiproliferative effects on various cancer cell lines. Although specific data for this compound is limited, its structural analogs have shown promise in inhibiting cancer cell growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, related compounds have been noted to inhibit neurolysin and angiotensin-converting enzyme (ACE), suggesting potential cardiovascular benefits .
  • Cytotoxicity : Preliminary studies suggest that compounds with similar structures exhibit low cytotoxicity in normal fibroblast cell lines while effectively targeting cancerous cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Study on Benzoic Acid Derivatives

A study focusing on various benzoic acid derivatives highlighted the importance of structural modifications in enhancing biological activity. Among these compounds, those with halogen substitutions showed increased interactions with key enzymes like cathepsins B and L, which are essential for protein degradation pathways .

In Silico Studies

In silico modeling has suggested that 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid could interact favorably with target proteins involved in cellular stress responses. Such computational studies provide insights into potential binding affinities and help predict biological activity prior to experimental validation.

Comparative Biological Activity Table

Compound NameCAS NumberBiological ActivityReference
4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid2446342-09-0Potential antiproliferative; enzyme inhibition
3-Chloro-4-methoxybenzoic acidNot specifiedStrong activation of cathepsins B and L
Other benzoic acid derivativesVariousAntioxidant; antidiabetic; cytotoxic effects

Q & A

Q. What are the established synthetic routes for 4-Iodo-2-(6-azaspiro[2.5]oct-6-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including spirocyclic amine formation and iodination. A common approach is to:

Construct the 6-azaspiro[2.5]octane core via cyclization of epoxides or ketones with amines, as seen in analogous spiro compound syntheses .

Introduce the iodo-substituent at the 4-position of the benzoic acid moiety using electrophilic iodination (e.g., NIS in acidic media).

Optimize reaction conditions (temperature, solvent polarity, catalysts) using Design of Experiments (DoE) to maximize yield and purity. Computational tools like quantum chemical calculations can predict favorable pathways, as highlighted in reaction design methodologies .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: A combination of spectroscopic and analytical methods is critical:

  • NMR : Confirm spirocyclic connectivity and iodine placement via 1^1H/13^{13}C NMR and 2D experiments (e.g., COSY, HSQC).
  • IR Spectroscopy : Validate carboxylic acid and amine functional groups (e.g., O-H stretch at ~2500-3000 cm1^{-1}, N-H bends) .
  • Mass Spectrometry (HRMS) : Ensure molecular ion alignment with theoretical mass.
  • Elemental Analysis : Verify stoichiometric composition.
    Cross-referencing with databases like NIST Chemistry WebBook ensures reliability of spectral interpretations .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates.
  • Waste Disposal : Segregate halogenated waste (iodine-containing byproducts) per institutional guidelines.
    Adherence to standardized safety exams (e.g., 100% score on lab safety tests) is mandatory for researchers, as outlined in lab regulations .

Advanced Research Questions

Q. How can reaction mechanisms for spirocyclic ring formation and iodination be elucidated?

Methodological Answer:

  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to track spirocyclic nitrogen and carbon migration pathways.
  • Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to identify rate-determining steps.
  • Computational Modeling : Apply density functional theory (DFT) to map transition states and energy barriers, aligning with ICReDD’s reaction path search methods .

Q. What computational strategies are effective for optimizing synthetic pathways and predicting regioselectivity?

Methodological Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate iodine electrophilic substitution to predict para vs. ortho/meta selectivity.
  • Machine Learning (ML) : Train models on spirocyclic compound datasets to recommend solvent/catalyst combinations.
    Chemical software platforms enable virtual screening of reaction parameters, reducing experimental trial-and-error .

Q. How should researchers address contradictory spectral data during characterization?

Methodological Answer:

  • Multi-Technique Cross-Validation : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) using HSQC or NOESY.
  • Alternative Analytical Methods : Confirm iodine positioning via X-ray crystallography or XPS if mass spectrometry data conflicts.
  • Replicate Experiments : Eliminate instrumental errors by repeating analyses under standardized conditions.
    Methodological frameworks from contested data analysis (e.g., iterative hypothesis testing) are recommended .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Reactor Design : Transition from batch to flow chemistry to improve heat/mass transfer for exothermic iodination steps .
  • Purification : Use advanced techniques like preparative HPLC or membrane filtration to handle increased byproduct complexity.
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline UV-Vis) to maintain quality control during scale-up.

Data Integration and Best Practices

  • Data Management : Utilize chemical informatics tools for structured storage of spectral data, reaction conditions, and computational outputs .
  • Ethical Reporting : Follow APA standards for methodological transparency, including detailed experimental sections and conflict-of-interest disclosures .

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